Methyl 5-amino-2-methyl-4-morpholinobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-2-methyl-4-morpholinobenzoate is an organic compound with the molecular formula C12H16N2O3 It is a derivative of benzoic acid and contains both an amino group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-methyl-4-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the catalytic hydrogenation of methyl 2-morpholino-5-nitrobenzoate. The reaction is typically carried out in the presence of palladium on carbon (Pd/C) as a catalyst and hydrogen gas. The reaction mixture is stirred under an atmosphere of hydrogen for a specified period, followed by filtration and concentration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-methyl-4-morpholinobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 5-amino-2-methyl-4-morpholinobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-methyl-4-morpholinobenzoate involves its interaction with specific molecular targets. The amino group and morpholine ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-morpholinobenzoate
- Methyl 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
Uniqueness
Methyl 5-amino-2-methyl-4-morpholinobenzoate is unique due to the presence of both an amino group and a morpholine ring, which confer distinct chemical and biological properties
Biological Activity
Methyl 5-amino-2-methyl-4-morpholinobenzoate is a compound of significant interest in medicinal chemistry due to its potential antibacterial properties. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring, an amino group, and a methyl group on the benzene ring. Its molecular formula is C12H16N2O3, and it has been synthesized for various pharmacological evaluations. The presence of the morpholine moiety is particularly notable for its role in enhancing solubility and bioavailability.
Research indicates that compounds similar to this compound exhibit antibacterial activity by inhibiting bacterial RNA polymerase (RNAP) and topoisomerases, essential enzymes for bacterial replication and transcription. Inhibition of these enzymes disrupts bacterial growth and viability.
Inhibition of RNA Polymerase
A study demonstrated that derivatives of related compounds inhibited RNAP holoenzyme formation and RNA synthesis in vitro. The compound C3, a structural analog, showed mild antimicrobial activity against Streptococcus pneumoniae, with modifications leading to enhanced efficacy .
Dual Inhibition of Topoisomerases
Another research highlighted the dual inhibition of bacterial topoisomerases by structurally related compounds, showing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The lead compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against multidrug-resistant strains .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the chemical structure influence biological activity:
Compound | Modification | IC50 (µM) | Comments |
---|---|---|---|
C3 | Parent compound | 256 | Initial MIC against S. pneumoniae |
C3-005 | Dichlorobenzene substitution | 8 | Significant improvement in activity |
C5 | Morpholine ring intact | Not specified | Altered RNAP localization observed |
The introduction of electron-withdrawing groups on the benzoic acid moiety was found to enhance protein-ligand interactions, leading to increased antibacterial activity . For instance, the compound with a 5-chloro substitution demonstrated superior activity with an MIC of 1 µg/mL.
Case Studies
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that modifications could lead to a fourfold increase in activity compared to parent compounds .
- In Vivo Studies : In vivo efficacy was assessed using mouse models infected with vancomycin-intermediate Staphylococcus aureus. The compound demonstrated significant bacteriostatic effects at higher concentrations, with no observed toxicity .
- Enzymatic Activity : Evaluation of enzymatic inhibition revealed that certain structural features, such as the NH group in inhibitors, were critical for maintaining biological activity. N-methylated derivatives showed decreased inhibition compared to their NH counterparts .
Properties
IUPAC Name |
methyl 5-amino-2-methyl-4-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-7-12(15-3-5-18-6-4-15)11(14)8-10(9)13(16)17-2/h7-8H,3-6,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLABOBNTUPUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.